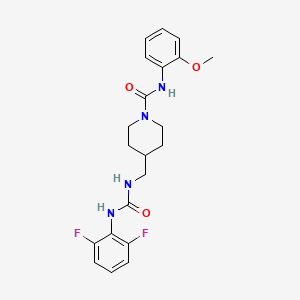
3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a methylpyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Methylpyridine Moiety: This step often involves nucleophilic substitution reactions where the methylpyridine group is introduced to the pyrrolidine ring.
Oxidation: The final step involves the oxidation of the pyridine ring to form the pyridine 1-oxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the pyridine 1-oxide back to the pyridine form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while substitution reactions can introduce various functional groups to the molecule.
科学的研究の応用
3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyridine Derivatives: Compounds such as 2-(Pyridin-2-yl)pyrimidine derivatives share structural similarities.
Pyrrolidine Derivatives: Compounds like spirooxindolopyrrolidine-embedded piperidinone have similar structural motifs.
Uniqueness
What sets 3-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide apart is its combination of a pyridine ring, a pyrrolidine ring, and a methylpyridine moiety, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-4-2-6-15(17-12)22-14-7-9-18(11-14)16(20)13-5-3-8-19(21)10-13/h2-6,8,10,14H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKSBEODSXDZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-(4-methoxyphenyl)-5-(3-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2708412.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2708413.png)
![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B2708414.png)
![1-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B2708416.png)

![N-benzyl-2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide](/img/structure/B2708418.png)
![2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2708420.png)
![[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2708424.png)


![EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate](/img/structure/B2708430.png)
![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2708431.png)


